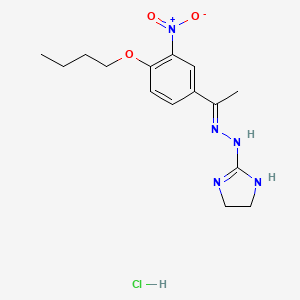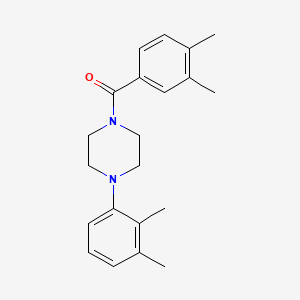![molecular formula C14H11F2NO2 B5699504 N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
N-[3-(difluoromethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(difluoromethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique properties and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
N-[3-(difluoromethoxy)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histones. This inhibition results in the accumulation of acetylated histones, leading to the activation of genes involved in various physiological processes such as cell differentiation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects
N-[3-(difluoromethoxy)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a crucial role in programmed cell death. Additionally, N-[3-(difluoromethoxy)phenyl]benzamide has been found to inhibit the growth and proliferation of cancer cells by arresting the cell cycle at various stages.
実験室実験の利点と制限
The advantages of using N-[3-(difluoromethoxy)phenyl]benzamide in lab experiments include its potent inhibitory activity against histone deacetylases, its potential applications in drug discovery, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on N-[3-(difluoromethoxy)phenyl]benzamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and neurodegenerative disorders. Another direction is the elucidation of the molecular mechanisms underlying the pharmacological effects of N-[3-(difluoromethoxy)phenyl]benzamide, which could lead to the discovery of new targets for drug development. Additionally, the optimization of the synthesis method of this compound could lead to the development of more efficient and cost-effective methods for its production.
合成法
The synthesis method of N-[3-(difluoromethoxy)phenyl]benzamide involves the reaction of 3-(difluoromethoxy)aniline with benzoyl chloride in the presence of a base. This reaction results in the formation of N-[3-(difluoromethoxy)phenyl]benzamide, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-[3-(difluoromethoxy)phenyl]benzamide has been extensively studied for its potential applications in various fields of research such as medicinal chemistry, drug discovery, and neuroscience. This compound has been found to exhibit potent inhibitory activity against various enzymes such as histone deacetylases, which are involved in the regulation of gene expression. This property of N-[3-(difluoromethoxy)phenyl]benzamide makes it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer and neurodegenerative disorders.
特性
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-14(16)19-12-8-4-7-11(9-12)17-13(18)10-5-2-1-3-6-10/h1-9,14H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINFMUFSHSRQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7354361 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)
![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)



![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)


![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)